Benzene, 1-bromo-4-(2-propenyl)-

Base-catalyzed isomerization Arylpropene reactivity Substituent effects

Benzene, 1-bromo-4-(2-propenyl)-, also known as 4-allylbromobenzene or 1-bromo-4-(prop-2-en-1-yl)benzene, is a para-substituted aryl bromide bearing an allyl side chain (C9H9Br, MW 197.07 g/mol). The molecule combines an aromatic bromine suitable for cross-coupling chemistry with a terminal alkene that enables orthogonal functionalization via Heck, metathesis, or hydroboration reactions.

Molecular Formula C9H9B
Molecular Weight 197.07 g/mol
CAS No. 2294-43-1
Cat. No. B1295313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 1-bromo-4-(2-propenyl)-
CAS2294-43-1
Molecular FormulaC9H9B
Molecular Weight197.07 g/mol
Structural Identifiers
SMILESC=CCC1=CC=C(C=C1)Br
InChIInChI=1S/C9H9Br/c1-2-3-8-4-6-9(10)7-5-8/h2,4-7H,1,3H2
InChIKeyLIGHOIDTGDLAKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzene, 1-bromo-4-(2-propenyl)- (CAS 2294-43-1) Procurement-Relevant Overview: Structural and Functional Identity


Benzene, 1-bromo-4-(2-propenyl)-, also known as 4-allylbromobenzene or 1-bromo-4-(prop-2-en-1-yl)benzene, is a para-substituted aryl bromide bearing an allyl side chain (C9H9Br, MW 197.07 g/mol) [1]. The molecule combines an aromatic bromine suitable for cross-coupling chemistry with a terminal alkene that enables orthogonal functionalization via Heck, metathesis, or hydroboration reactions. This dual reactivity profile distinguishes it from simple bromoarenes and from analogous allyl-substituted benzenes lacking the bromine handle.

Why Generic Substitution Fails for Benzene, 1-bromo-4-(2-propenyl)-: Evidence of Irreplaceable Divergent Reactivity


In-class compounds such as 4-bromostyrene, 4-bromotoluene, or 4-bromobenzyl bromide cannot serve as substitutes for 4-allylbromobenzene because the allyl group imparts a unique combination of reactivity and side-reaction propensity. In base-catalyzed isomerization, the p-bromo derivative undergoes nucleophilic displacement of bromine by ethoxide—a pathway absent in p-chloro, p-methyl, or unsubstituted analogues—making it unsuitable for reactions where isomerization is desired but uniquely suited for nucleophilic substitution cascades [1]. Conversely, in boronated phenylalanine analogue synthesis for BNCT, the allyl group enables construction of quaternary-center amino acids that are inaccessible from 4-bromostyrene or 4-bromobenzyl bromide [2]. Direct substitution by ostensibly similar arylpropenes would therefore lead either to divergent reaction outcomes or to complete synthetic failure.

Quantitative Differentiation Evidence for Benzene, 1-bromo-4-(2-propenyl)- Against Closest Analogs


Base-Catalyzed Isomerization Divergence: p-Bromo Derivative Undergoes Nucleophilic Displacement Unlike Other Arylpropenes

In a head-to-head kinetic study, 3-(p-bromophenyl)-1-propene (this compound) was directly compared with p-methyl, m-chloro, p-chloro, and unsubstituted allylbenzene under identical conditions. The rate of isomerization to the corresponding 1-arylprop-1-ene follows the order p-Cl > m-Br ∼ m-Cl > H > p-Me. However, the p-bromo derivative deviates from this series: the reaction is complicated by the incursion of a pathway leading to nucleophilic displacement of bromine by ethoxide, a side reaction not observed with any other substituent [1].

Base-catalyzed isomerization Arylpropene reactivity Substituent effects

Exclusive Building Block for Quaternary-Center Boronated Phenylalanine Analogues in BNCT Research

4-Allylbromobenzene is the sole starting material used to synthesize two (4-dihydroxyborylphenyl)alanine (BPA) analogues containing a quaternary center: α-methyl-BPA and 1-amino-3-(4-dihydroxyborylbenzyl)cyclobutanecarboxylic acid [1]. The allyl group is essential for constructing the quaternary carbon via Heck coupling with a protected amino acid derivative. Neither 4-bromostyrene nor 4-bromobenzyl bromide can access these topologies: 4-bromostyrene would produce a linear styryl side-chain without the quaternary center, and 4-bromobenzyl bromide would generate a benzyl-substituted analogue lacking the allyl-derived chiral framework.

Boron neutron capture therapy Amino acid synthesis Quaternary center construction

Boiling Point Differentiation from 4-Bromostyrene and 4-Bromotoluene: Implications for Distillation-Based Purification

The boiling point of 4-allylbromobenzene at atmospheric pressure is 224 °C , which is 10 °C higher than that of 4-bromostyrene (214 °C ) and 40 °C higher than that of 4-bromotoluene (184 °C ). These differences are sufficient to enable fractional distillation separation of unreacted starting material from product mixtures, and to guide solvent selection for high-temperature reactions where lower-boiling analogues might distill out of the reaction medium.

Physical property comparison Distillation separation Process engineering

Orthogonal Reactivity Advantage: Sequential Cross-Coupling Enabled by Allyl and Bromo Groups

The combination of an aryl bromide and a terminal allyl substituent in 4-allylbromobenzene enables two sequential, non-interfering transformations: the allyl group can undergo Heck coupling, metathesis, or hydroboration without affecting the aryl bromide, which can subsequently be used for Suzuki, Buchwald-Hartwig, or Ullmann couplings . In contrast, 4-bromotoluene offers only one reactive site (aryl Br), and 4-bromostyrene presents two reactive sites that partially overlap in reactivity under Pd catalysis, reducing chemoselectivity.

Sequential cross-coupling Orthogonal reactivity Step economy

Best Application Scenarios for Benzene, 1-bromo-4-(2-propenyl)- Based on Quantitative Differentiation Evidence


Synthesis of Quaternary-Center Boronated Phenylalanine Analogues for BNCT

In boron neutron capture therapy (BNCT) agent development, 4-allylbromobenzene is the mandatory starting material for constructing BPA analogues bearing a quaternary α-carbon, such as α-methyl-BPA [1]. The allyl group enables Heck coupling with protected dehydroamino acids to install the quaternary center—a transformation that is structurally impossible to replicate using 4-bromostyrene or 4-bromobenzyl bromide. Procurement of this compound is non-negotiable for research groups pursuing this specific class of BNCT carriers.

Sequential Orthogonal Cross-Coupling for Complex Biaryl and Heterocyclic Scaffolds

Medicinal chemistry and ligand-design programs benefit from the orthogonal reactivity of 4-allylbromobenzene, where the allyl group is first functionalized via Heck arylation or ring-closing metathesis, and the aryl bromide subsequently undergoes Suzuki or Buchwald-Hartwig coupling [1]. This step-economical approach avoids protecting-group manipulation required when using 4-bromostyrene, which exhibits competitive reactivity at both sites under Pd catalysis.

Process Development Requiring Distillation-Based Separation of Bromoarene Building Blocks

When a synthetic sequence generates mixtures of 4-allylbromobenzene with 4-bromostyrene or 4-bromotoluene, the 10–40 °C boiling point differences [1] allow effective fractional distillation. Process engineers can exploit this volatility gap to recover high-purity 4-allylbromobenzene, a separation that would be more challenging between closer-boiling analogues such as 4-bromostyrene and 4-bromotoluene.

Mechanistic Studies on Nucleophilic Aromatic Substitution under Basic Conditions

The unique propensity of 4-allylbromobenzene to undergo nucleophilic displacement of bromine by ethoxide, rather than base-catalyzed isomerization, makes it a valuable probe for studying substituent effects on the competition between isomerization and substitution pathways in arylpropenes [1]. This divergent behavior is not observed with p-chloro or p-methyl analogues, establishing the p-bromo compound as the essential substrate for such mechanistic investigations.

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